REACTION_CXSMILES
|
[F:1][CH:2]([F:5])[CH2:3][OH:4].[H-].[Na+].Br[C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][N:10]=1>CN(C)C=O.O>[Br:15][C:12]1[CH:13]=[CH:14][C:9]([O:4][CH2:3][CH:2]([F:5])[F:1])=[N:10][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)F
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath under argon
|
Type
|
TEMPERATURE
|
Details
|
re-cooled in an ice-bath
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated at 65° C. under argon for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)OCC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.946 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |